molecular formula C15H21ClN4O3 B2479026 Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)amino]piperidine-1-carboxylate CAS No. 2377031-26-8

Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)amino]piperidine-1-carboxylate

Cat. No. B2479026
CAS RN: 2377031-26-8
M. Wt: 340.81
InChI Key: FWJWHFYQFOGYQP-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(5-chloropyrazine-2-carbonyl)amino]piperidine-1-carboxylate, also known as TAK-659, is a small molecule inhibitor that has been identified as a potential therapeutic agent for the treatment of various types of cancer. TAK-659 is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the development and survival of cancer cells.

Scientific Research Applications

  • Structural Analysis and Synthesis : The study by Richter et al. (2009) discusses the structural aspects of a similar compound, tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, emphasizing its synthesis and crystal structure analysis (Richter, Kath, Rheingold, DiPasquale, & Yanovsky, 2009).

  • Synthesis of Cyclic Amino Acid Esters : Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, highlighting the methods and characterization techniques used (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014).

  • Intermediate in Biologically Active Compounds : Kong et al. (2016) described the synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in the production of compounds like crizotinib, which have significant biological activities (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

  • Substituted Pyrazinecarboxamides : Doležal et al. (2006) explored the synthesis and biological evaluation of substituted pyrazinecarboxamides, providing insight into their anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities (Doležal, Palek, Vinšová, Buchta, Jampílek, & Kráľová, 2006).

  • Amination of Carboxylate-Substituted Heteroaryl Chlorides : Kandalkar et al. (2013) developed an efficient one-pot method for synthesizing tert-butyl carboxylate-substituted amino-pyridine, -pyridazine, and -pyrazine, demonstrating the versatility of this approach in organic synthesis (Kandalkar, Kaduskar, Ramaiah, Barawkar, Bhuniya, & Deshpande, 2013).

  • Reactivity Studies : Mironovich and Shcherbinin (2014) examined the reactivity of related compounds, providing valuable information on the chemical behavior and potential applications of these molecules in more complex syntheses (Mironovich & Shcherbinin, 2014).

  • Pyrazole Protecting Group : Pollock and Cole (2014) discussed the use of tert-butyl as a pyrazole protecting group, showcasing its utility in the synthesis of pyrazole derivatives (Pollock & Cole, 2014).

properties

IUPAC Name

tert-butyl 3-[(5-chloropyrazine-2-carbonyl)amino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN4O3/c1-15(2,3)23-14(22)20-6-4-5-10(9-20)19-13(21)11-7-18-12(16)8-17-11/h7-8,10H,4-6,9H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJWHFYQFOGYQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2=CN=C(C=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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